molecular formula C15H16ClNO2 B11845315 (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride

(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride

Cat. No.: B11845315
M. Wt: 277.74 g/mol
InChI Key: ZUZSOLFZHJQIAX-UQKRIMTDSA-N
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Description

(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride is a chiral amino acid derivative. This compound is known for its unique structural features, which include a biphenyl group and an amino acid moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Amino Acid Moiety: The amino acid moiety is introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

    Formation of the Final Compound: The biphenyl group and the amino acid moiety are then coupled together through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of (S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    Biphenyl-4-carboxylic acid: A simpler derivative with a carboxylic acid group but lacking the amino acid moiety.

    4-Aminobiphenyl: Contains an amino group attached to the biphenyl structure but lacks the carboxylic acid group.

Uniqueness

(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride is unique due to its chiral nature and the presence of both a biphenyl group and an amino acid moiety. This combination of structural features allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

(2S)-2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1

InChI Key

ZUZSOLFZHJQIAX-UQKRIMTDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl

Origin of Product

United States

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